Diethyl 2-(methylamino)propanedioate

Description

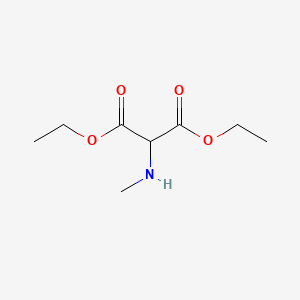

Diethyl 2-(methylamino)propanedioate (CAS: Not explicitly provided; molecular formula: C₇H₁₃NO₄, inferred from HR-FAB-MS data ) is a malonate derivative featuring a methylamino substituent at the central carbon. It serves as a key intermediate in organic synthesis, particularly in the preparation of hydantoins and amino acid derivatives . Its synthesis involves catalytic hydrogenation of diethyl 2-(benzyl(methyl)amino)propanedioate using Pd-C, yielding a compound with confirmed purity via NMR and mass spectrometry .

Properties

CAS No. |

36295-63-3 |

|---|---|

Molecular Formula |

C8H15NO4 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

diethyl 2-(methylamino)propanedioate |

InChI |

InChI=1S/C8H15NO4/c1-4-12-7(10)6(9-3)8(11)13-5-2/h6,9H,4-5H2,1-3H3 |

InChI Key |

SLOUPZPBSMXCPG-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(C(=O)OCC)NC |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)NC |

sequence |

X |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

Diethyl 2-(dimethylaminomethylidene)propanedioate

- Molecular Formula: C₁₀H₁₇NO₄

- Key Differences: A dimethylamino group replaces the methylamino substituent. Higher lipophilicity (XLogP3: ~2.4 vs. inferred lower value for the target compound) due to additional methyl groups . Applications: Used as a precursor in heterocyclic chemistry for its enhanced electron-donating properties.

Diethyl 2-[(5-methyl-1,3,4-thiadiazol-2-yl)aminomethylidene]propanedioate

- Molecular Formula : C₁₁H₁₅N₃O₄S

- Higher molecular weight (285.32 g/mol) and polar surface area (119 Ų), suggesting altered solubility .

1,3-Diethyl 2-[(3-nitrophenylamino)methylene]propanedioate

Derivatives with Extended Functionalization

2-(Methylamino)-3-(piperidin-1-yl)propanoic acid (6b)

- Synthesis: Derived from diethyl 2-(methylamino)propanedioate via reaction with piperidine and formaldehyde .

- Key Differences: Replacement of ester groups with a carboxylic acid and piperidine ring. Bioactivity: Potential as a hydantoin precursor, evidenced by IR and NMR data (e.g., 1648 cm⁻¹ for carbonyl stretching) .

1,3-Diethyl 2-[(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)methyl]propanedioate (2c)

- Molecular Formula: C₁₇H₁₉NO₄

- Key Differences: Quinoline substituent increases aromaticity and planarity, enhancing UV absorption properties. Higher melting point (dec >194°C) compared to the parent compound, attributed to crystalline packing .

Data Table: Key Properties of this compound and Analogues

Key Observations :

- Lipophilicity : Electron-withdrawing groups (e.g., nitro in ) increase XLogP3, while hydrophilic substituents (e.g., piperidine in ) reduce it.

- Synthetic Efficiency: Yields vary significantly with substituent complexity. For example, the quinoline derivative (2c) achieves 69% yield , whereas the piperidine derivative (6b) yields only 30.4% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.